molecular formula C11H10Cl2O3 B1640726 2-Methyl-4-oxo-4-(3',4'-dichlorophenyl)butyric acid

2-Methyl-4-oxo-4-(3',4'-dichlorophenyl)butyric acid

Cat. No.: B1640726
M. Wt: 261.1 g/mol
InChI Key: LFVIGPLSBDXHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-oxo-4-(3',4'-dichlorophenyl)butyric acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4-(3',4'-dichlorophenyl)butyric acid typically involves the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by acid hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4-(3',4'-dichlorophenyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Methyl-4-oxo-4-(3',4'-dichlorophenyl)butyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4-(3',4'-dichlorophenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl structure.

    3,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in organic synthesis.

Uniqueness

2-Methyl-4-oxo-4-(3',4'-dichlorophenyl)butyric acid is unique due to its specific structural features and the presence of both a ketone and a carboxylic acid group

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.1 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C11H10Cl2O3/c1-6(11(15)16)4-10(14)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4H2,1H3,(H,15,16)

InChI Key

LFVIGPLSBDXHSL-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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